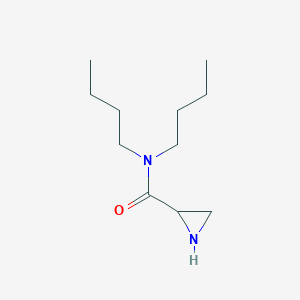
N,N-Dibutylaziridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutylaziridine-2-carboxamide is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutylaziridine-2-carboxamide typically involves the amidation of aziridine-2-carboxylic acid with dibutylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Catalytic amidation often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dibutylaziridine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of open-chain amides.
Substitution Reactions: The compound can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids, protic acids
Conditions: Mild to moderate temperatures, acidic or basic environments
Major Products:
Open-Chain Amides: Resulting from nucleophilic ring opening
Substituted Aziridines: Formed through substitution reactions
Aplicaciones Científicas De Investigación
N,N-Dibutylaziridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and potential drug candidates due to its ability to form stable amide bonds.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dibutylaziridine-2-carboxamide involves its ability to undergo nucleophilic ring-opening reactions, which can lead to the formation of biologically active compounds. The aziridine ring’s high strain energy makes it highly reactive towards nucleophiles, facilitating these reactions . The compound’s molecular targets and pathways are primarily related to its interactions with nucleophilic sites on biological molecules .
Comparación Con Compuestos Similares
Aziridine-2-carboxamide: Known for its low toxicity and use in anticancer research.
N,N-Dimethylpyrrolidine-2-carboxamide: Another aziridine derivative with similar reactivity and applications.
Uniqueness: N,N-Dibutylaziridine-2-carboxamide is unique due to its specific dibutyl substitution, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in medicinal and industrial chemistry .
Propiedades
Número CAS |
88419-25-4 |
|---|---|
Fórmula molecular |
C11H22N2O |
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
N,N-dibutylaziridine-2-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-3-5-7-13(8-6-4-2)11(14)10-9-12-10/h10,12H,3-9H2,1-2H3 |
Clave InChI |
BQDYIFKRJMQODF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)C1CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14381657.png)

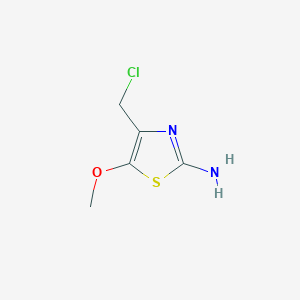
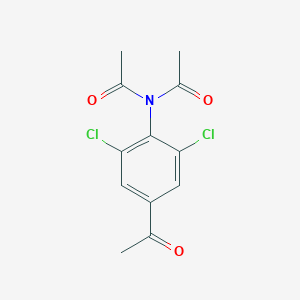

![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)

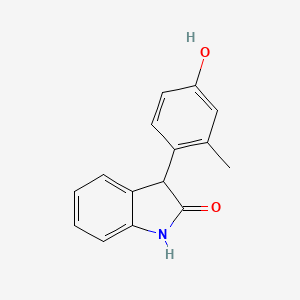
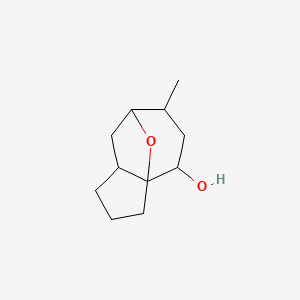
![3-[Decyl(propyl)amino]propan-1-OL](/img/structure/B14381718.png)
![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
